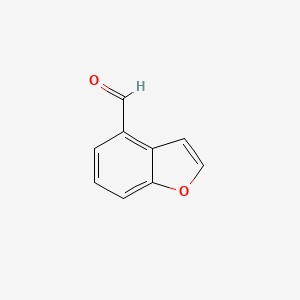

Benzofuran-4-carbaldehyde

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1-benzofuran-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6O2/c10-6-7-2-1-3-9-8(7)4-5-11-9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLBNWXQWPDJHAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=COC2=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70536129 | |

| Record name | 1-Benzofuran-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70536129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95333-13-4 | |

| Record name | 1-Benzofuran-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70536129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Benzofuran 4 Carbaldehyde and Its Analogs

Strategies for Constructing the Benzofuran (B130515) Ring System

The construction of the benzofuran ring system can be broadly categorized into intramolecular cyclization approaches and intermolecular coupling reactions. These strategies offer diverse pathways to access a wide array of substituted benzofurans.

Intramolecular Cyclization Approaches

Intramolecular cyclization is a powerful strategy for the synthesis of benzofurans, involving the formation of a key bond to close the heterocyclic ring from a pre-functionalized acyclic precursor. Various catalytic systems and reaction conditions have been developed to facilitate these transformations.

Transition metals play a pivotal role in catalyzing the intramolecular cyclization for benzofuran synthesis, offering high efficiency and functional group tolerance.

Palladium: Palladium catalysts are widely employed for the synthesis of benzofurans. For instance, palladium-catalyzed intramolecular C-H functionalization of (Z)-2-bromovinyl phenyl ethers, formed from the addition of phenols to bromoalkynes, affords 2-substituted benzo[b]furans in good yields. organic-chemistry.org Another approach involves the palladium-catalyzed intramolecular enolate arylation, which provides a versatile route to differentially substituted benzofurans. organic-chemistry.org Palladium nanoparticles have also been utilized to catalyze the one-pot synthesis of various benzofurans via Sonogashira cross-coupling reactions under ambient conditions. organic-chemistry.org

Copper: Copper-catalyzed reactions are also prevalent in benzofuran synthesis. A notable example is the CuI-catalyzed ring closure of 2-haloaromatic ketones, which furnishes a wide variety of benzo[b]furans. organic-chemistry.org Furthermore, a ligand-free CuBr-catalyzed coupling/cyclization of terminal alkynes with N-tosylhydrazones derived from o-hydroxybenzaldehydes provides an efficient route to benzofurans. organic-chemistry.org

Nickel: Nickel catalysts have emerged as a valuable tool for constructing the benzofuran skeleton. A nickel-catalyzed intramolecular nucleophilic addition of aryl halides to aryl ketones has been developed, allowing for the synthesis of benzofuran derivatives with various electronic properties. organic-chemistry.orgacs.org This method demonstrates the utility of nickel in promoting C-O bond formation. mdpi.com

Iridium: Iridium catalysts have been successfully applied in the cyclodehydration of α-aryloxy ketones to produce multisubstituted benzofurans. organic-chemistry.org An iridium-catalyzed hydrogen transfer in the presence of a hydrogen acceptor like p-benzoquinone also enables the synthesis of substituted benzofurans from benzylic alcohols. organic-chemistry.org

Table 1: Examples of Transition Metal-Catalyzed Intramolecular Cyclizations for Benzofuran Synthesis

| Catalyst | Starting Material | Product | Key Transformation |

|---|---|---|---|

| Palladium | (Z)-2-bromovinyl phenyl ethers | 2-substituted benzo[b]furans | Intramolecular direct C-H functionalization organic-chemistry.org |

| Copper | 2-haloaromatic ketones | Benzo[b]furans | Intramolecular C-O bond formation organic-chemistry.org |

| Nickel | Aryl halides and aryl ketones | Benzofuran derivatives | Intramolecular nucleophilic addition organic-chemistry.orgacs.org |

| Iridium | α-aryloxy ketones | Multisubstituted benzofurans | Cyclodehydration organic-chemistry.org |

While transition metals are highly effective, the development of metal-free synthetic methods is a growing area of interest due to cost and environmental considerations.

Hypervalent Iodine Reagents: A convenient metal-free cyclization of ortho-hydroxystilbenes to 2-arylbenzofurans can be achieved using stoichiometric (diacetoxyiodo)benzene. organic-chemistry.org Furthermore, an iodine(III)-catalyzed oxidative cyclization of 2-hydroxystilbenes using a catalytic amount of PhI(OAc)₂ in the presence of a co-oxidant also provides 2-arylbenzofurans in good to excellent yields. organic-chemistry.orgmdpi.com

Base-Promoted Cyclization: A facile transition-metal-free method for the synthesis of benzofurans involves the potassium t-butoxide promoted intramolecular cyclization of o-bromobenzylketones. acs.orgresearchgate.net This method exhibits a wide range of substrate tolerance, affording substituted benzofurans in moderate to good yields. acs.orgresearchgate.net

Table 2: Examples of Metal-Free Intramolecular Cyclizations for Benzofuran Synthesis

| Reagent/Catalyst | Starting Material | Product | Key Transformation |

|---|---|---|---|

| (Diacetoxyiodo)benzene | ortho-Hydroxystilbenes | 2-Arylbenzofurans | Oxidative cyclization organic-chemistry.org |

| Potassium t-butoxide | o-Bromobenzylketones | Substituted benzofurans | Intramolecular cyclization acs.orgresearchgate.net |

Radical reactions offer unique pathways for the construction of complex molecular architectures, including the benzofuran ring system.

A mild and broadly applicable method for constructing complex benzofurylethylamine derivatives utilizes a radical cyclization cascade mechanism. nih.govresearchgate.net This process is initiated by a single-electron transfer (SET) from a 2-azaallyl anion to a 2-iodo aryl allenyl ether, which triggers a radical cyclization followed by an intermolecular radical-radical coupling. mdpi.comnih.govresearchgate.net This approach allows for the synthesis of a variety of polycyclic benzofurans that would be challenging to prepare using other methods. nih.govresearchgate.net Another strategy involves a selenium radical-mediated cascade cyclization of 2-alkynylanisoles, selenium powder, and arylboronic acids, catalyzed by AgNO₂, to produce selenated benzofurans. sci-hub.se

Intermolecular Coupling Reactions Leading to Benzofuran Scaffolds

Intermolecular reactions, where two or more molecules come together to form the benzofuran ring, provide a convergent and flexible approach to this heterocyclic system.

The Sonogashira coupling, a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, is a cornerstone of benzofuran synthesis.

This reaction is often followed by a cyclization step to form the benzofuran ring. An efficient one-pot method for the synthesis of 2,3-disubstituted benzo[b]furans from commercially available 2-iodophenols, terminal acetylenes, and aryl iodides has been developed using Sonogashira reaction conditions. nih.gov The initial Sonogashira coupling of the 2-iodophenol (B132878) with the terminal alkyne is followed by a cyclization involving the aryl iodide to yield the desired product. nih.gov Microwave irradiation can be used to shorten reaction times and minimize side products. nih.gov

Palladium complexes with mesoionic carbene ligands have been shown to be effective catalysts for the one-pot synthesis of benzofurans from phenylacetylene (B144264) and 2-iodophenol under mild conditions. rsc.org The proposed mechanism involves a Sonogashira coupling followed by the cyclization of the resulting 2-alkynyl compound. rsc.org Furthermore, a domino intermolecular Sonogashira coupling of various 2-bromophenoxy derivatives with terminal acetylenes, followed by an intramolecular carbanion-yne cyclization, provides a route to 2,3-disubstituted benzo[b]furans. organic-chemistry.org

Table 3: Examples of Sonogashira Coupling in Benzofuran Synthesis

| Catalyst System | Reactants | Product | Key Features |

|---|---|---|---|

| Pd(PPh₃)₂Cl₂ / CuI | 2-Iodophenols, terminal acetylenes, aryl iodides | 2,3-Disubstituted benzo[b]furans | One-pot, three-component reaction nih.gov |

| Palladium-mesoionic carbene complex | Phenylacetylene, 2-iodophenol | Benzofuran | Mild conditions rsc.org |

| Palladium nanoparticles | 2-Chlorophenols, alkynes | Benzofurans | Ambient conditions, recyclable catalyst organic-chemistry.org |

Cross-Coupling Methodologies for Aryl-Oxygen Bond Formation

The formation of the aryl-oxygen bond is a critical step in many benzofuran syntheses. Cross-coupling reactions, particularly those catalyzed by transition metals, have become indispensable tools for forging this bond, often through an intramolecular cyclization of a suitably substituted precursor.

Tandem reactions that combine a cross-coupling step with a cyclization in a single operation are highly efficient. A prominent example is the Sonogashira coupling-cyclization reaction. researchgate.net An efficient protocol for the direct synthesis of 4-formyl-2-arylbenzofurans utilizes a palladium catalyst, PdCl(C₃H₅)dppb, for the tandem Sonogashira coupling of 2-bromo-3-hydroxybenzaldehyde (B121576) with various terminal alkynes, followed by intramolecular cyclization. d-nb.info This methodology is notable for its use of low catalyst loading (1 mol%) and microwave irradiation to achieve short reaction times. d-nb.info

While palladium has been a dominant catalyst, copper-catalyzed systems have emerged as cost-effective and efficient alternatives. researchgate.net A copper-catalyzed tandem Sonogashira coupling-cyclization has been developed for the synthesis of 2-arylbenzofuran derivatives. researchgate.net Similarly, the combination of palladium and copper catalysts is effective for Sonogashira coupling between iodophenols and terminal alkynes, which then undergo intramolecular cyclization to form the benzofuran ring. nih.gov Other approaches include the palladium-catalyzed ring closure of 2-bromobenzyl phenylketones and the intramolecular O-arylation of ortho-alkynylhaloarenes, which can be achieved using copper catalysts after an initial hydroamination step. mdpi.comorganic-chemistry.org

Table 1: Comparison of Catalytic Systems for Aryl-Oxygen Bond Formation in Benzofuran Synthesis

| Catalytic System | Precursors | Key Features | Reference |

|---|---|---|---|

| PdCl(C₃H₅)dppb (1 mol%) / CuI | 2-bromo-3-hydroxybenzaldehyde, terminal alkyne | Tandem Sonogashira coupling-cyclization; Microwave assisted; Short reaction times. | d-nb.info |

| Cu-catalyst | Aryl halides, terminal alkynes | Cost-effective alternative to palladium-catalyzed methods. | researchgate.net |

| (PPh₃)PdCl₂ / CuI | Iodophenols, terminal alkynes | Standard Sonogashira conditions followed by cyclization. | nih.gov |

| Pd₂(dba)₃ / IPr ligand | 2-bromobenzyl phenylketone | Palladium-catalyzed intramolecular ring closure. | mdpi.com |

One-Pot and Multicomponent Reactions for Enhanced Synthetic Efficiency

To maximize efficiency and align with the principles of green chemistry, one-pot and multicomponent reactions (MCRs) have been increasingly developed. These strategies reduce the number of synthetic steps, minimize waste from intermediate purification, and save time and resources. dergipark.org.tr

The tandem Sonogashira coupling-cyclization reactions mentioned previously are prime examples of one-pot processes. researchgate.netd-nb.info By telescoping two distinct transformations into a single operation, these methods streamline the synthesis of the benzofuran core. d-nb.info For instance, a one-pot synthesis of 2-arylbenzofurans from 2-hydroxyarylacetonitriles and sodium sulfinates proceeds via a palladium-catalyzed tandem reaction involving desulfinative addition and intramolecular annulation. nih.gov

Multicomponent reactions, where three or more reactants combine in a single pot to form a product containing substantial portions of all reactants, offer even greater synthetic efficiency. A notable green and environmentally benign MCR involves the reaction of o-hydroxy aldehydes, amines, and various substituted alkynes in the presence of a copper iodide catalyst. acs.org This reaction is effectively carried out in a deep eutectic solvent (DES) like choline (B1196258) chloride-ethylene glycol, highlighting its green credentials. acs.org Another efficient one-pot, three-component synthesis of 2-(cyclohexylamino)-6,7-dihydro-3-aryl benzofuran-4(5H)-ones is achieved from cyclohexylisocyanide, various aldehydes, and dimedone. dergipark.org.tr

Table 2: Examples of One-Pot and Multicomponent Reactions for Benzofuran Synthesis

| Reaction Type | Components | Catalyst/Conditions | Key Advantage | Reference |

|---|---|---|---|---|

| One-Pot Tandem Reaction | 2-bromo-3-hydroxybenzaldehyde, terminal alkyne | PdCl(C₃H₅)dppb / MWI | Direct synthesis of 4-formyl-2-arylbenzofurans. | d-nb.info |

| Multicomponent Reaction | o-hydroxy aldehydes, amines, alkynes | CuI / Deep Eutectic Solvent | Environmentally benign, high atom economy. | acs.org |

| One-Pot Tandem Reaction | 2-hydroxyarylacetonitriles, sodium sulfinates | Palladium catalyst | Scalable desulfinative addition-annulation sequence. | nih.gov |

| Multicomponent Reaction | Cyclohexylisocyanide, aldehydes, dimedone | Reflux in DMF | Efficient access to complex benzofuranone derivatives. | dergipark.org.tr |

Functionalization of the Benzofuran Nucleus at the C-4 Position

Introducing substituents at the C-4 position of the benzofuran ring is a significant challenge due to the inherent reactivity of the furan (B31954) moiety, which typically favors functionalization at the C-2 and C-3 positions. osaka-u.ac.jp

Direct Formylation and C-H Functionalization Strategies

Directing group-assisted C-H activation has become a powerful strategy to achieve site-selective functionalization at otherwise inaccessible positions. nih.gov For the benzofuran scaffold, this approach enables the direct introduction of functional groups at the C-4 position.

A highly effective method involves the rhodium-catalyzed direct vinylene annulation of readily available m-salicylic acid derivatives with vinylene carbonate. osaka-u.ac.jp In this strategy, a Weinreb amide serves as a directing group, facilitating a [CpRh(MeCN)₃][SbF₆]₂ catalyzed reaction to selectively construct a C4-substituted benzofuran. osaka-u.ac.jp While this method does not directly install a formyl group, it provides a C4-functionalized intermediate (the Weinreb amide) that is an immediate precursor to the aldehyde. osaka-u.ac.jp This C-H functionalization approach highlights the power of modern organometallic catalysis to overcome longstanding challenges in regioselectivity. The use of directing groups is a common strategy to orient a metal catalyst toward a specific C-H bond, a concept extensively explored for other heterocycles like indoles. nih.govacs.org

Transformations from Precursor Benzofuran-4-substituted Compounds

Once a functional group is installed at the C-4 position, it can be transformed into the desired carbaldehyde moiety. This two-step approach, involving initial C-4 functionalization followed by conversion, is often more practical than direct formylation.

The C4-substituted benzofuran bearing a Weinreb amide, synthesized via the rhodium-catalyzed C-H activation described above, serves as an excellent precursor. osaka-u.ac.jp The Weinreb amide at the C-4 position can be selectively reduced to the corresponding benzofuran-4-carbaldehyde in high yield upon treatment with a reducing agent such as lithium aluminum hydride (LiAlH₄). osaka-u.ac.jp This transformation demonstrates the synthetic utility of the Weinreb amide as a masked aldehyde group, enabling access to the target compound after the challenging C-4 functionalization has been accomplished. osaka-u.ac.jp

Another route involves building the benzofuran ring from a precursor that already contains the aldehyde or a group that can be easily converted to it. For example, 2-cyclopentyl-7-methoxy-1-benzofuran-4-carbaldehyde has been synthesized from isovanillin (B20041) and ethynyl (B1212043) alcohol, incorporating the aldehyde-bearing benzene (B151609) ring from the start. jocpr.com

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry, which aim to reduce the environmental impact of chemical processes, are increasingly influencing synthetic route design. royalsocietypublishing.org Key aspects include the use of safer solvents, avoidance of toxic reagents (especially heavy metals), and maximization of atom economy through catalytic and one-pot reactions. royalsocietypublishing.org

Several strategies for synthesizing benzofurans align with these principles. The development of transition metal-free reactions is a significant goal. nih.gov One such approach utilizes strong bases to generate heteroatom anions that act as super-electron-donors, enabling radical coupling reactions to form 3-substituted benzofurans without the need for a metal catalyst. nih.gov

The choice of solvent is critical. Water is an ideal green solvent, and methodologies have been developed for benzofuran synthesis via the coupling of catechols in water, using molecular oxygen as the ultimate oxidant and producing only water as a byproduct. mdpi.com Another innovative approach employs deep eutectic solvents (DES), which are biodegradable and have low toxicity, as the reaction medium for the multicomponent synthesis of benzofuran derivatives. acs.org

Quantitative metrics can be used to evaluate the "greenness" of a synthetic route. The E-factor (Environmental Factor), which measures the mass ratio of waste to the desired product, is a common metric. rsc.org A comparative analysis of different routes to the benzofuran-containing drug amiodarone (B1667116) showed that a modern C-H activation strategy had a significantly lower E-factor for the key benzofuran ring formation step (E-factor of 54.8) compared to a more traditional Lewis-acid catalyzed route (E-factor of 149.15), demonstrating the environmental benefits of C-H functionalization strategies that avoid stoichiometric reagents. rsc.org

Chemical Reactivity and Transformation Pathways of Benzofuran 4 Carbaldehyde

Reactions Involving the Aldehyde Moiety at C-4

The aldehyde group is a primary site for a variety of chemical transformations, including nucleophilic additions, condensations, oxidations, and reductions.

The electrophilic carbon of the aldehyde group in Benzofuran-4-carbaldehyde readily undergoes attack by nucleophiles. smolecule.com This reactivity is fundamental to the formation of a wide array of derivatives through condensation reactions. ontosight.ai Such reactions typically involve the nucleophilic addition of a primary amine to the carbonyl group, forming a hemiaminal intermediate, which then dehydrates to yield the final product. imist.ma

The condensation of this compound with primary amines or hydrazines is a common method for synthesizing Schiff bases and hydrazones, respectively. imist.maresearchgate.net Schiff bases are formed through the reaction of the aldehyde with an aromatic or aliphatic amine, resulting in an imine or azomethine group (-C=N-R). derpharmachemica.comnih.gov These reactions are often catalyzed by acid and proceed through a hemiaminal intermediate. imist.ma

Hydrazones are similarly formed by reacting the aldehyde with hydrazine (B178648) or its derivatives (e.g., phenylhydrazine). researchgate.netresearchgate.net These compounds, containing the R1R2C=NNHR3 linkage, are valuable in medicinal chemistry and as ligands in coordination chemistry. researchgate.netresearchgate.net Research has been conducted on benzofuran-based hydrazones for their biological activities. researchgate.netmdpi.com

Studies have specifically investigated the tautomeric equilibria of Schiff bases derived from 5-hydroxy- and 5-hydroxy-6-nitro-2,3-diphenyl-1-benzofuran-4-carbaldehydes, indicating the formation of these derivatives from the parent aldehyde. sctce.ac.in

Table 1: Synthesis of Schiff Base and Hydrazone Derivatives

| Reactant | Product Type | General Reaction |

|---|---|---|

| Primary Amine | Schiff Base (Imine) | R-CHO + R'-NH₂ → R-CH=N-R' + H₂O |

Data derived from general chemical principles of Schiff base and hydrazone formation. imist.maresearchgate.net

The Knoevenagel condensation is a modification of the aldol (B89426) condensation where an active hydrogen compound reacts with a carbonyl group, followed by dehydration to form a C=C bond. wikipedia.org This reaction is highly effective for aldehydes like this compound. The active hydrogen component is typically a compound with one or more electron-withdrawing groups (Z), such as malonic acid, cyanoacetic acid, or Meldrum's acid, and the reaction is often catalyzed by a weak base like piperidine (B6355638). wikipedia.orgscirp.org

A specific application of this reaction involves the condensation of a substituted benzofuran (B130515) aldehyde with malonic acid in the presence of piperidine and pyridine. mdpi.com This process yields an (E)-acrylic acid derivative, demonstrating a key olefination pathway. mdpi.comrsc.org

Table 2: Knoevenagel Condensation of Benzofuran Aldehydes

| Aldehyde Reactant | Active Methylene (B1212753) Compound | Product | Reference |

|---|---|---|---|

| 2-(2,2-dimethylbenzo[d] smolecule.comjocpr.comdioxol-5-yl)-7-hydroxythis compound | Malonic acid | (E)-3-(2-(2,2-dimethylbenzo[d] smolecule.comjocpr.comdioxol-5-yl)-7-hydroxybenzofuran-4-yl)acrylic acid | mdpi.com |

The aldehyde functional group at the C-4 position is susceptible to both oxidation and reduction.

Oxidation: The aldehyde group can be oxidized to the corresponding carboxylic acid (Benzofuran-4-carboxylic acid). smolecule.combiosynth.com This transformation is a common reaction for aldehydes. The amide group at the C4-position of a benzofuran derivative has been successfully hydrolyzed to the corresponding carboxylic acid, demonstrating the stability of the benzofuran core under these conditions. osaka-u.ac.jp

Reduction: Conversely, the aldehyde can be reduced to a primary alcohol (4-hydroxymethylbenzofuran). smolecule.com Selective reduction of an amide at the C4-position to the aldehyde has been achieved using LiAlH₄, highlighting methods for interconversion of oxidation states at this position. osaka-u.ac.jp The reduction of benzofuran-3-carbaldehyde (B161172) with sodium borohydride (B1222165) (NaBH₄) to yield 3-hydroxymethylbenzofuran is a well-established procedure, which is analogous to the reduction expected for the C-4 isomer. rhhz.net

Nucleophilic Addition and Condensation Reactions

Electrophilic and Nucleophilic Aromatic Substitution on the Benzofuran Core

The benzofuran ring system is generally considered electron-rich and is reactive towards electrophilic substitution. rsc.org Resonance analysis suggests that electrophilic attack is most likely to occur at the C-2 or C-3 positions of the furan (B31954) ring. rsc.orgresearchgate.net However, the reactivity of the benzofuran core can be influenced by existing substituents.

Examples of electrophilic substitution on benzofuran derivatives include Friedel-Crafts aroylation and Vilsmeier formylation, which typically occur at the C-2 or C-3 positions. researchgate.net Halogenation with reagents like N-bromosuccinimide (NBS) also targets these positions. researchgate.net While these examples are not on this compound itself, they illustrate the general reactivity of the benzofuran core.

Nucleophilic aromatic substitution is less common on the unsubstituted benzofuran ring but can occur if a good leaving group, such as a halogen, is present. For instance, the fluorine atom in 4-fluoro-1-benzofuran-7-carbaldehyde can undergo nucleophilic substitution, indicating that such reactions are feasible on the benzene (B151609) portion of the benzofuran core. cymitquimica.com

Rearrangement Reactions and Tautomeric Equilibria Studies

Rearrangement reactions are significant in the synthesis of benzofuran carbaldehydes. A notable method involves the base-catalyzed condensation of o-hydroxyphenones with 1,1-dichloroethylene. nih.govorganic-chemistry.org This reaction forms chloromethylene furan intermediates, which then undergo a facile rearrangement under mild acidic conditions to yield benzofuran carbaldehydes. nih.govorganic-chemistry.org Another synthetic route involves a jocpr.comjocpr.com-sigmatropic rearrangement of N-trifluoroacetyl-ene-hydroxylamines. organic-chemistry.org

Tautomerism, the dynamic equilibrium between two interconverting structural isomers, has been studied in derivatives of this compound. clockss.org Specifically, the benzoid-quinoid tautomerism of Schiff bases derived from 5-hydroxy-substituted 1-benzofuran-4-carbaldehydes has been investigated. sctce.ac.inresearchgate.net This phenomenon involves proton transfer and the shifting of double bonds within the molecule, leading to an equilibrium between the benzoid (phenol-imine) and quinoid (keto-enamine) forms. The existence and position of this equilibrium can be influenced by substituents and the solvent. sctce.ac.in

Benzoid-Quinoid Tautomerism in this compound Derivatives

Tautomerism, the dynamic equilibrium between two or more interconverting constitutional isomers, is a key consideration in the study of heterocyclic compounds. In derivatives of this compound, particularly Schiff bases formed through the condensation of the aldehyde with amines, a notable form of tautomerism known as benzoid-quinoid tautomerism can be observed. researchgate.net This equilibrium exists between the benzoid (enol-imine, EI) form and the quinoid (keto-amine, KA) form.

The position of this equilibrium is significantly influenced by several factors, including the nature of the solvent and the electronic properties of the substituents on the aromatic rings. Polar protic solvents, through their ability to form intermolecular hydrogen bonds, tend to stabilize the keto-amine tautomer. sctce.ac.in Conversely, non-polar and polar aprotic solvents generally favor the enol-imine form. sctce.ac.in

A study of Schiff bases derived from 5-hydroxy-2,3-diphenyl-1-benzofuran-4-carbaldehydes demonstrated the existence of this tautomeric equilibrium. researchgate.net The introduction of a nitro group at the 6-position was found to shift the equilibrium towards the quinoid form, highlighting the role of electron-withdrawing groups in stabilizing this tautomer. molaid.com

The characterization of these tautomers is often achieved through spectroscopic methods. In ¹³C NMR spectroscopy, the chemical shift of the carbon atom involved in the tautomerism (C=O in the quinoid form and C-OH in the benzoid form) is a sensitive indicator. A signal around 180 ppm is characteristic of the keto carbon in the quinoid form, whereas a signal around 160 ppm suggests the presence of the enol carbon in the benzoid form. sctce.ac.in

Table 1: Factors Influencing Benzoid-Quinoid Tautomerism in this compound Derivatives

| Factor | Influence on Equilibrium | Spectroscopic Indication |

| Solvent Polarity | Polar protic solvents favor the quinoid (keto-amine) form. sctce.ac.in | Shift in absorption maximum to >400 nm for the n-π* transition of the C=O group. sctce.ac.in |

| Non-polar/aprotic solvents favor the benzoid (enol-imine) form. sctce.ac.in | Absorption in the 300-400 nm range for the π-π* transition of the C=N group. sctce.ac.in | |

| Substituent Effects | Electron-withdrawing groups (e.g., -NO₂) on the benzofuran ring stabilize the quinoid form. molaid.com | Changes in chemical shifts in NMR spectra. |

Derivatization Strategies for Expanding Chemical Space

The aldehyde functional group at the C4-position of the benzofuran ring system serves as a versatile handle for a variety of chemical transformations, enabling the expansion of the chemical space and the synthesis of a diverse range of derivatives. These derivatization strategies are crucial for modulating the biological and physicochemical properties of the core benzofuran scaffold.

One common strategy involves the conversion of the aldehyde to other functional groups. For instance, the aldehyde can be oxidized to a carboxylic acid or reduced to an alcohol. osaka-u.ac.jp The resulting benzofuran-4-carboxylic acid can be further derivatized, for example, through esterification or amidation. osaka-u.ac.jp The alcohol can participate in etherification or esterification reactions.

The aldehyde also readily undergoes condensation reactions. The formation of Schiff bases with primary amines is a prominent example, leading to imine derivatives. researchgate.net Another important reaction is the Knoevenagel condensation, where the aldehyde reacts with active methylene compounds to form new carbon-carbon bonds and introduce further functional complexity. rsc.org

Furthermore, the aldehyde can be a precursor for the synthesis of more complex heterocyclic systems. For example, benzofuran chalcones, which can be synthesized from the corresponding acetophenone (B1666503) (accessible from the aldehyde), can be used as intermediates to construct pyrimidine (B1678525) rings, thereby fusing another heterocyclic moiety to the benzofuran core. nih.gov

The use of modern catalytic methods has also broadened the scope of derivatization. For example, rhodium-catalyzed C-H functionalization can be employed to introduce substituents at other positions of the benzofuran ring, even in the presence of the aldehyde group. osaka-u.ac.jp

Table 2: Examples of Derivatization Strategies for this compound

| Strategy | Reagents/Conditions | Resulting Functional Group/Derivative |

| Oxidation | Oxidizing agents (e.g., KMnO₄, Ag₂O) | Carboxylic acid |

| Reduction | Reducing agents (e.g., NaBH₄, LiAlH₄) | Alcohol |

| Schiff Base Formation | Primary amines (R-NH₂) | Imine (Schiff base) |

| Knoevenagel Condensation | Active methylene compounds (e.g., malononitrile, ethyl cyanoacetate) | α,β-Unsaturated carbonyl/nitrile |

| Wittig Reaction | Phosphorus ylides | Alkene |

| Homologation | e.g., Snowden's method | Homologated acid osaka-u.ac.jp |

| Cyclocondensation | e.g., with urea (B33335)/thiourea via chalcone (B49325) intermediate | Fused pyrimidine ring nih.gov |

Spectroscopic and Advanced Structural Elucidation of Benzofuran 4 Carbaldehyde Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural analysis of benzofuran (B130515) derivatives, providing detailed information about the carbon-hydrogen framework.

One-Dimensional NMR (¹H, ¹³C) for Backbone Characterization

One-dimensional NMR experiments, including proton (¹H) and carbon-13 (¹³C) NMR, are fundamental for characterizing the primary structure of benzofuran-4-carbaldehyde derivatives.

The ¹H NMR spectrum reveals the chemical environment of each proton. For a typical benzofuran carbaldehyde derivative, the aldehyde proton (CHO) characteristically appears as a singlet far downfield, generally in the range of δ 9.8–10.4 ppm. rsc.org Protons on the aromatic and furan (B31954) rings resonate in the aromatic region (approximately δ 6.9–8.5 ppm), with their specific shifts and coupling patterns providing crucial information about the substitution pattern on the benzofuran core. rsc.org

The ¹³C NMR spectrum complements the ¹H NMR data by identifying each unique carbon atom in the molecule. The carbonyl carbon of the aldehyde group is particularly diagnostic, resonating at a downfield chemical shift, often around δ 185-191 ppm. rsc.org Carbons within the aromatic and furan portions of the benzofuran ring system appear between δ 95 and 165 ppm. rsc.org The specific chemical shifts help to confirm the substitution and electronic environment of the bicyclic core.

For example, spectral data for 6-methoxy-2-(p-tolyl)benzofuran-3-carbaldehyde, a derivative, illustrates these features:

¹H and ¹³C NMR Data for 6-methoxy-2-(p-tolyl)benzofuran-3-carbaldehyde

| Assignment | ¹H Chemical Shift (δ ppm) | ¹³C Chemical Shift (δ ppm) |

|---|---|---|

| Aldehyde (CHO) | 10.22 (s, 1H) | 186.8 |

| Benzofuran H-4 | - | 113.3 |

| Benzofuran H-5 | 6.91 (dd, 1H) | 118.7 |

| Benzofuran H-7 | 6.99 (d, 1H) | 95.8 |

| Methoxy (B1213986) (OCH₃) | 3.80 (s, 3H) | 55.8 |

| p-tolyl CH₃ | 2.38 (s, 3H) | 21.6 |

Data sourced from a study on benzofuran-3-carbaldehyde (B161172) derivatives. rsc.org

Two-Dimensional NMR (COSY, HMQC, HMBC) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are employed to resolve complex structures and establish detailed connectivity. longdom.org

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other (typically through two or three bonds). longdom.org In a this compound derivative, COSY spectra would show correlations between adjacent protons on the benzene (B151609) and furan rings, helping to piece together the spin systems and confirm substitution patterns. nih.govekb.eg

Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC): This experiment correlates directly bonded proton and carbon atoms. nih.govekb.eg It is used to definitively assign carbon signals based on the chemical shifts of their attached protons. For instance, the aldehyde proton signal at ~10 ppm would show a cross-peak with the aldehyde carbon signal at ~187 ppm.

Mass Spectrometry (MS) Techniques

Mass spectrometry is vital for determining the molecular weight and elemental composition of this compound derivatives, as well as for gaining structural insights through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), often to four or more decimal places. rsc.orgacs.org This precision allows for the unambiguous determination of the molecular formula by comparing the experimental mass with the calculated mass for a proposed formula. rsc.org This confirmation is a critical step in the identification of a new or synthesized compound.

HRMS Data for Representative Benzofuran Carbaldehyde Derivatives

| Compound | Molecular Formula | Calculated Mass [M+] | Found Mass [M+] |

|---|---|---|---|

| 6-methoxy-2-phenylbenzofuran-3-carbaldehyde | C₁₆H₁₂O₃ | 252.0786 | 252.0787 |

| 6-methoxy-2-(p-tolyl)benzofuran-3-carbaldehyde | C₁₇H₁₄O₃ | 266.0943 | 266.0944 |

| 6-methoxy-2-(4-nitrophenyl)benzofuran-3-carbaldehyde | C₁₆H₁₁NO₅ | 297.0637 | 297.0640 |

Data sourced from a study on the synthesis of benzofuran derivatives. rsc.org

Electrospray Ionization (ESI) and Other Ionization Methods for Fragmentation Analysis

Electrospray Ionization (ESI) is a soft ionization technique that is commonly used to analyze benzofuran derivatives, often in conjunction with tandem mass spectrometry (MS/MS). nih.govnih.gov In ESI-MS/MS studies, protonated molecules [M+H]⁺ are generated and then subjected to collision-induced dissociation to produce a characteristic fragmentation pattern.

For 2-aroylbenzofuran derivatives, common fragmentation pathways include the formation of acylium ions and losses of small neutral molecules like carbon monoxide (CO) and carbon dioxide (CO₂). nih.gov The specific fragmentation pattern can serve as a fingerprint to identify the compound and provide clues about the location of substituents on the benzofuran core. nih.gov For instance, the elimination of radicals such as •Cl or •Br is diagnostic for the presence of these halogens on the aromatic ring. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. In the analysis of this compound, the IR spectrum is dominated by absorptions characteristic of the aldehyde and the benzofuran core.

The most prominent and diagnostic peak is the carbonyl (C=O) stretching vibration of the aldehyde, which appears as a strong band typically in the region of 1705-1725 cm⁻¹. vscht.cz Conjugation with the aromatic benzofuran ring system shifts this absorption to a slightly lower wavenumber, generally around 1680-1700 cm⁻¹. vscht.cz Another key feature for an aldehyde is the C-H stretching vibration of the aldehyde proton itself, which usually appears as one or two moderate bands near 2830-2695 cm⁻¹, with a band often visible around 2720 cm⁻¹. vscht.cz

Other important absorptions include:

Aromatic C=C stretching: Multiple bands in the 1400-1600 cm⁻¹ region. vscht.cz

Aromatic C-H stretching: Signals appearing just above 3000 cm⁻¹. vscht.cz

C-O-C stretching: The ether linkage within the furan ring gives rise to absorptions in the 1050-1260 cm⁻¹ range. vscht.cz

Characteristic IR Absorptions for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Aldehyde | C=O Stretch (conjugated) | 1680 - 1700 | Strong |

| Aldehyde | C-H Stretch | 2695 - 2830 | Moderate |

| Aromatic Ring | C-H Stretch | 3000 - 3100 | Moderate |

| Aromatic Ring | C=C Stretch | 1400 - 1600 | Moderate |

| Furan Ring | C-O-C Stretch | 1050 - 1260 | Strong |

Data is based on characteristic infrared absorption tables. vscht.cz

X-ray Crystallography for Solid-State Structural Determination

Several derivatives of benzofuran have been subjected to single-crystal X-ray diffraction analysis to confirm their synthesized structures and to study their supramolecular chemistry. For instance, the crystal structure of 5-nitro-3-N-(succinimidyl)-2-benzofuran acid ethyl ester was determined, revealing that it crystallizes in the triclinic system with the P-1 space group. asianpubs.org The analysis showed two crystallographically independent molecules in the asymmetric unit, stabilized by intermolecular C-H···O hydrogen bonds and C-H···π interactions, which result in a 2D supramolecular layered structure. asianpubs.org

In another study, a series of linear benzofuran derivatives with vinylene or cyanovinylene linkers were investigated. acs.org X-ray crystallographic data were crucial in confirming both intramolecular and intermolecular interactions. acs.org It was found that subtle structural modifications, such as the introduction of a nitrile group, had significant effects on the supramolecular arrangement. acs.org For example, while vinylene derivatives only showed lateral contacts, π-stacking was observed for bisbenzofuran and benzofuran-phenyl cyanovinylene derivatives. acs.org

The synthesis and crystal structure of a novel heterocycle containing benzofuran, pyrazole (B372694), and thiazolidin-4-one moieties, derived from 3-(benzofuran-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde, was reported. mdpi.com X-ray diffraction analysis confirmed the structure and revealed details about intramolecular contacts and the twisting of different molecular fragments relative to each other. mdpi.com Similarly, the structures of novel terpyridine derivatives of benzofuran-2-carbaldehyde and their copper(II) complexes have been established using single-crystal XRD. researchgate.net

The solid-state structures of Knoevenagel condensation products of substituted naphthofuran-2-carbaldehydes have also been determined by single-crystal X-ray diffraction. scirp.org These studies provide insight into the intermolecular interactions, such as hydrogen bonds and van der Waals forces, that dictate the crystal packing. scirp.org

Furthermore, the molecular and crystal structures of methyl 6-bromo-(2-bromomethyl)-5-methoxy-1-benzofuran-3-carboxylate and a related compound were analyzed by single-crystal X-ray diffraction, both crystallizing in the triclinic space group P-1. scispace.com The structure of methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate was also confirmed using this technique. mdpi.com

These examples underscore the power of X-ray crystallography in providing detailed structural information that is essential for understanding the properties and potential applications of this compound derivatives.

Table 1: Crystallographic Data for Selected Benzofuran Derivatives

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) | Z | Ref |

| 5-nitro-3-N-(succinimidyl)-2-benzofuran acid ethyl ester | C₁₅H₁₂N₂O₇ | Triclinic | P-1 | 9.268(13) | 11.671(15) | 15.414(2) | 75.185(5) | 72.683(5) | 71.301(5) | 1483.8(3) | 4 | asianpubs.org |

| (2Z,5Z)-5-((3-(benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-2-((4-methoxyphenyl)imino)-3-phenylthiazolidin-4-one | C₃₄H₂₄N₄O₃S | Monoclinic | P2₁/n | 13.167(3) | 11.238(2) | 19.389(4) | 90 | 95.58(3) | 90 | 2857.3(10) | 4 | mdpi.com |

| Methyl 6-bromo-5-methoxy-2-methyl-1-benzofuran-3-carboxylate | C₁₂H₁₁BrO₄ | Triclinic | P-1 | - | - | - | - | - | - | - | - | scispace.com |

| Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate | C₁₃H₉Cl₃O₅ | - | - | - | - | - | - | - | - | - | - | mdpi.com |

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Chiral Derivatives

For chiral derivatives of this compound, chiroptical spectroscopic methods are indispensable for determining their absolute configuration (the specific three-dimensional arrangement of atoms in a chiral molecule). Electronic Circular Dichroism (ECD) is a powerful technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. encyclopedia.pub The resulting ECD spectrum is highly sensitive to the molecule's stereochemistry. encyclopedia.pubnsf.gov

The application of ECD for stereochemical elucidation often involves comparing the experimentally measured spectrum with the spectrum predicted by quantum-mechanical calculations, typically using Time-Dependent Density Functional Theory (TD-DFT). faccts.delanl.gov A good match between the experimental and calculated spectra allows for the confident assignment of the absolute configuration. faccts.de

The exciton (B1674681) chirality method (ECM) is a well-established approach within ECD for determining the absolute configuration of molecules containing two or more chromophores. researchgate.net This method correlates the sign of the exciton couplet in the ECD spectrum with the spatial arrangement of the chromophores. researchgate.net For this method to be successfully applied, knowledge of the molecular conformation and the direction of the electric transition dipole moments of the chromophores is essential, which can often be determined through computational methods. researchgate.net

While direct ECD studies on this compound derivatives are not extensively detailed in the provided search results, the principles of the technique are broadly applicable. For instance, the absolute configuration of natural products is often determined using ECD. acs.org In cases where the molecule itself lacks a strong chromophore, derivatization with a chromophoric reagent, such as a p-substituted benzoate, can be employed to facilitate the use of the exciton chirality method. encyclopedia.pub

The study of the interaction between 4-nitrophenyl-functionalized benzofurans and bovine serum albumin (BSA) utilized circular dichroism to investigate changes in the protein's secondary structure upon binding. nih.gov This demonstrates the utility of CD in probing the conformational changes induced by the binding of benzofuran derivatives to biological macromolecules. nih.gov

Table 2: Key Concepts in Chiroptical Spectroscopy for Structural Elucidation

| Technique/Concept | Description | Application in Benzofuran Derivatives |

| Electronic Circular Dichroism (ECD) | Measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting spectrum is unique for each enantiomer. encyclopedia.pubnsf.gov | Determination of the absolute configuration of chiral this compound derivatives by comparing experimental and calculated spectra. faccts.de |

| Exciton Chirality Method (ECM) | A method used in ECD that correlates the sign of the ECD signal (exciton couplet) with the absolute configuration of a molecule containing multiple interacting chromophores. researchgate.net | Applicable to chiral benzofuran derivatives containing at least two chromophoric units, allowing for the assignment of their absolute stereochemistry. researchgate.net |

| Time-Dependent Density Functional Theory (TD-DFT) | A quantum-mechanical computational method used to predict the ECD spectra of chiral molecules. faccts.delanl.gov | Used to calculate the theoretical ECD spectra of chiral benzofuran derivatives to compare with experimental data for absolute configuration assignment. faccts.de |

| Chiroptical Probes | Chromophoric molecules that are attached to a chiral analyte to facilitate the determination of its absolute configuration using chiroptical methods. acs.org | Can be used for chiral benzofuran derivatives that lack strong chromophores to enable analysis by methods like the exciton chirality method. encyclopedia.pub |

Computational Chemistry and Theoretical Investigations of Benzofuran 4 Carbaldehyde

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone of modern chemical research, offering a detailed view of molecular behavior. For Benzofuran-4-carbaldehyde, these methods can predict its geometry, the nature of its chemical bonds, its electronic and optical properties, and its reactivity.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems, including molecules. scispace.comarxiv.org It is favored for its balance of accuracy and computational cost. arxiv.org DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. arxiv.org This is achieved by finding the minimum energy configuration on the potential energy surface.

For benzofuran (B130515) derivatives, geometry optimization is commonly performed using hybrid functionals, such as B3LYP, in conjunction with a split-valence basis set like 6-311G(d,p) or 6-311++G(d,p). bhu.ac.injetir.orgnih.gov The optimized geometry provides crucial data on bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's steric and electronic properties. physchemres.org For this compound, the planarity of the benzofuran ring system and the orientation of the aldehyde group are key structural parameters determined through DFT. The calculated structural parameters are often in good agreement with experimental data where available, validating the chosen theoretical approach. physchemres.org

Table 1: Predicted Geometrical Parameters of this compound (Optimized with DFT/B3LYP)

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length (Å) | C=O (aldehyde) | 1.215 |

| Bond Length (Å) | C-C (aldehyde to ring) | 1.480 |

| Bond Length (Å) | O-C (furan ring) | 1.365 |

| Bond Angle (°) | C-C-H (aldehyde) | 121.0 |

| Bond Angle (°) | O=C-C (aldehyde) | 124.5 |

| Dihedral Angle (°) | O=C-C4-C5 | 180.0 |

Note: The values in this table are representative and based on typical DFT calculations for similar aromatic aldehydes.

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study excited-state properties and predict electronic absorption spectra. researchgate.netsissa.it This method calculates the vertical excitation energies from the ground state to various excited states, which correspond to the absorption of light. researchgate.netcp2k.org The results include the predicted maximum absorption wavelength (λmax), the oscillator strength (f), which relates to the intensity of the absorption, and the molecular orbitals involved in the electronic transitions. nih.gov

For benzofuran derivatives, TD-DFT calculations, often performed with the same functional and basis set as the ground-state optimization, can simulate the UV-Vis spectrum. nih.goveurjchem.com These calculations help identify the nature of the key electronic transitions, such as π→π* and n→π* transitions, which are characteristic of conjugated systems and molecules containing heteroatoms with lone pairs. researchgate.net The π→π* transitions are typically associated with the benzofuran ring system, while the n→π* transition involves the non-bonding electrons of the carbonyl oxygen in the aldehyde group.

Table 2: Predicted Electronic Absorption Properties of this compound (TD-DFT)

| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|

| S0 → S1 | 310 | 0.15 | HOMO → LUMO (π→π) |

| S0 → S2 | 285 | 0.45 | HOMO-1 → LUMO (π→π) |

| S0 → S3 | 250 | 0.05 | HOMO → LUMO+1 (n→π*) |

Note: The values in this table are illustrative of typical TD-DFT results for benzofuran-based aldehydes.

Natural Bond Orbital (NBO) analysis is a theoretical tool that transforms the complex, delocalized molecular orbitals into localized orbitals that align with the chemist's intuitive Lewis structure of bonds and lone pairs. uni-muenchen.defaccts.de This analysis provides detailed information about charge distribution, hybridization, and intramolecular interactions. wisc.edu Natural Population Analysis (NPA), a part of the NBO method, calculates the charge distribution on each atom, offering a more stable description than other methods like Mulliken population analysis. physchemres.orguni-muenchen.de

Table 3: Selected NBO Donor-Acceptor Interactions and Stabilization Energies (E(2)) for this compound

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

|---|---|---|

| LP(1) O (furan) | π(C2-C3) | 25.5 |

| π(C5-C6) | π(C=O) | 5.2 |

| LP(2) O (carbonyl) | σ(C-C aldehyde) | 3.8 |

| π(C2-C3) | π(C4-C9) | 18.9 |

Note: The values in this table are representative examples of NBO analysis results for this type of molecular structure.

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution and chemical reactivity of a molecule. uni-muenchen.de It plots the electrostatic potential onto a constant electron density surface, using a color scale to indicate different potential values. researchgate.net Typically, regions of negative potential (shown in red and yellow) are associated with high electron density and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and are sites for nucleophilic attack. researchgate.net

For this compound, an MEP map would reveal a significant region of negative electrostatic potential around the carbonyl oxygen atom of the aldehyde group due to its high electronegativity and lone pairs of electrons. bhu.ac.injetir.org This indicates that this oxygen is the primary site for interactions with electrophiles or for hydrogen bonding. The hydrogen atoms, particularly the aldehydic proton, and the aromatic protons would exhibit positive potential, making them susceptible to nucleophilic attack. The MEP map thus provides a clear, intuitive guide to the molecule's reactive sites. bhu.ac.in

Theoretical calculations are crucial for predicting the linear and nonlinear optical (NLO) properties of molecules, which are important for applications in optoelectronics and materials science. wiley.commdpi.com These properties describe how a material responds to an applied electric field, such as that from a laser. Linear properties are described by the molecular polarizability (α), while NLO properties are described by the first (β) and second (γ) hyperpolarizabilities. jetir.orgmdpi.com

For molecules like this compound, which possess a π-conjugated system, DFT calculations can predict significant NLO responses. jetir.orgphyschemres.org The presence of the electron-withdrawing aldehyde group attached to the benzofuran moiety creates an intramolecular charge-transfer character, which can enhance NLO properties. Calculations of α, β, and γ provide a quantitative measure of this response, allowing for the computational screening of molecules for potential NLO applications. eurjchem.commdpi.com

Table 4: Calculated Linear and Nonlinear Optical Properties

| Property | Symbol | Calculated Value (a.u.) |

|---|---|---|

| Mean Polarizability | ⟨α⟩ | 105.2 |

| First Hyperpolarizability | β_total | 250.7 |

| Second Hyperpolarizability | ⟨γ⟩ | 15.8 x 10^4 |

Note: The values in this table are illustrative and based on typical results for benzofuran derivatives with donor-acceptor characteristics.

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for partitioning the electron density of a molecule to define atoms and the chemical bonds between them. uni-rostock.deamercrystalassn.org This analysis is based on the topology of the electron density, ρ(r). Critical points in the electron density, where the gradient is zero, are used to characterize the bonding. wiley-vch.de

A bond critical point (BCP) located on the bond path between two nuclei indicates a chemical bond. wiley-vch.de The properties at this BCP, such as the electron density itself (ρ(r)) and the sign of its Laplacian (∇²ρ(r)), are used to classify the interaction. For covalent bonds, ρ(r) is high and ∇²ρ(r) is negative. For closed-shell interactions (like ionic bonds or van der Waals forces), ρ(r) is low and ∇²ρ(r) is positive. QTAIM analysis of this compound would allow for a quantitative description of the covalent character of the C-C, C-O, C-H, and C=O bonds within the molecule. researchgate.netrsc.org

Table 5: QTAIM Parameters for Selected Bonds in this compound

| Bond | Electron Density, ρ(r) (a.u.) | Laplacian, ∇²ρ(r) (a.u.) | Bond Type |

|---|---|---|---|

| C=O (aldehyde) | 0.410 | -0.950 | Polar Covalent |

| C-O (furan) | 0.280 | -0.620 | Covalent |

| C-C (aromatic) | 0.315 | -0.780 | Covalent |

Note: The values in this table are representative of QTAIM results for similar chemical bonds.

Molecular Modeling and Simulation

Molecular modeling and simulation are cornerstones of computational chemistry, enabling the exploration of molecular structures, interactions, and dynamics.

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. This method is crucial in drug discovery for identifying potential drug candidates by estimating the binding affinity and mode of interaction. Studies on various derivatives of this compound highlight the utility of this approach.

For instance, derivatives have been docked against a range of biological targets to explore their potential as therapeutic agents. Research on 7-methoxy-2-(3,4-dimethoxyphenyl)-1-benzofuran-5-carbaldehyde revealed its potential activity against Aurora A kinase (PDB: 3LAU) and Dictyostelium myosin (PDB: 1VOM), suggesting it may have features of an anticancer drug. derpharmachemica.com Similarly, 7-methoxy-2-(4-fluorophenyl)-1-benzofuran-5-carbaldehyde was also shown to be most active against the same 3LAU and 1VOM biomarkers. jocpr.com In another study, novel benzofuran-pyrazole hybrids synthesized from 3-(benzofuran-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde were evaluated as potential inhibitors of DNA Gyrase B, a key enzyme in bacteria. mdpi.com Other research has focused on pyrimidine (B1678525) derivatives as inhibitors of thymidylate synthase and benzofuran-aminoquinazoline hybrids as inhibitors of Epidermal Growth Factor Receptor (EGFR), both significant targets in cancer therapy. nih.govunisa.ac.za

These studies collectively demonstrate how modifications to the this compound core structure can be analyzed through molecular docking to predict and rationalize their interactions with specific biological targets.

Table 1: Molecular Docking Studies of this compound Derivatives

| Derivative Class | Protein Target | Key Finding | Reference |

|---|---|---|---|

| Methoxy-substituted benzofuran-5-carbaldehydes | Aurora A kinase (3LAU), Dictyostelium myosin (1VOM) | Derivatives showed high activity against these cancer-related biomarkers. | derpharmachemica.comjocpr.com |

| Benzofuran-pyrazole hybrids | DNA Gyrase B | Identified as promising antimicrobial agents through inhibition of this bacterial enzyme. | mdpi.com |

| Benzofuran-1,3,4-oxadiazoles | Polyketide Synthase 13 (Pks13) | Compounds showed excellent binding energies against the Mtb Pks13 enzyme. | nih.gov |

| Benzofuran-pyrimidine derivatives | Thymidylate Synthase | Explored as potential thymidylate synthase inhibitors for antitumor activity. | nih.gov |

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the conformational changes of molecules and the stability of ligand-receptor complexes over time. Typically performed after molecular docking, MD simulations can validate the stability of the predicted binding poses.

For example, 100-nanosecond MD simulations have been used to assess the stability of complexes between benzofuran derivatives and their target enzymes. nih.govresearchgate.net These simulations track statistical parameters like the root mean square deviation (RMSD) and root mean square fluctuation (RMSF). nih.govnih.gov A stable RMSD value over the simulation time suggests that the ligand remains securely bound within the active site of the protein, confirming a stable interaction. nih.govnih.gov Such studies have been crucial in confirming the stability of newly designed benzofuran-based inhibitors for targets like tyrosinase and histone lysine (B10760008) methyl transferase. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity. These models can then be used to predict the activity of new, unsynthesized compounds.

A QSAR study on a series of benzofuran and indole (B1671886) derivatives acting as histone lysine methyl transferase (HKMT) inhibitors developed a robust predictive model. researchgate.net Using the multiple linear regression (MLR) method, the best model was built with two molecular descriptors: minHBint4 (related to the minimum E-state for a hydrogen bond of type 4) and Wlambda1.unity (a Walk and Path Counts descriptor). researchgate.net This model demonstrated strong statistical significance with a high correlation coefficient (R² = 0.9328) and excellent predictive power (R²ext = 0.929), confirming its reliability for designing new compounds with potentially enhanced anticancer activity. researchgate.net Another study developed 2D-QSAR models for benzofuran-based vasodilators derived from 3-(benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-carbaldehyde. mdpi.com These examples show the power of QSAR in optimizing the benzofuran scaffold for specific biological activities.

In Silico Approaches for Predicting Biological Interactions and Drug-Likeness

Before undertaking costly synthesis and biological testing, in silico methods can predict the pharmacokinetic properties of a compound, including its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET). These predictions help to assess a compound's "drug-likeness."

Several studies on benzofuran derivatives have employed these predictive tools. A common first pass is the application of Lipinski's Rule of Five, which evaluates properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors to predict oral bioavailability. mdpi.comnih.gov For example, a benzofuran–pyrazole (B372694) derivative was found to have a predicted logP of 2.67, a molecular weight of 459.46 g/mol , nine hydrogen bond acceptors, and two hydrogen bond donors, showing no violations of Lipinski's rule and indicating a good pharmacokinetic profile. mdpi.com

Beyond Lipinski's rules, other computational models like the Cramer rules can be used to predict toxicological hazards. derpharmachemica.com More comprehensive ADMET profiles are often generated to evaluate properties like aqueous solubility, blood-brain barrier penetration, and potential for metabolism by cytochrome P450 enzymes. nih.govbiorxiv.org

Table 2: Predicted Drug-Likeness and Physicochemical Properties of Selected Benzofuran Derivatives

| Compound/Derivative | Property | Predicted Value | Method/Rule | Reference |

|---|---|---|---|---|

| This compound | Molecular Weight | 146.14 g/mol | PubChem | nih.gov |

| This compound | XLogP3 | 1.8 | PubChem | nih.gov |

| N'-((3-(benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-2-cyanoacetohydrazide derivative | Lipinski Violations | 0 | Lipinski's Rule of Five | mdpi.com |

| 7-methoxy-2-(3,4-dimethoxyphenyl)-1-benzofuran-5-carbaldehyde | Toxicity Class | Class III | Cramer Rules | derpharmachemica.com |

| 7-methoxy-2-(4-fluorophenyl)-1-benzofuran-5-carbaldehyde | Partition Coefficient (logP) | 4.5798 | Avogadro's software | jocpr.com |

Theoretical Studies of Reaction Mechanisms and Transition States

Theoretical chemistry, particularly using methods like Density Functional Theory (DFT), is invaluable for elucidating the mechanisms of chemical reactions. These studies can map out reaction pathways, identify intermediate structures, and calculate the energies of transition states, providing a deeper understanding of how reactions proceed.

Computational methods have been applied to understand the synthesis of the benzofuran ring system. For example, DFT calculations were used to support the proposed mechanism of a transition-metal-free radical coupling reaction to create 3-substituted benzofurans. nih.gov Theoretical studies also provided insights into the electrocatalytic performance of benzofuran derivatives used in hydrazine (B178648) electrooxidation, reinforcing experimental findings. acs.org Furthermore, a proposed mechanism for the formation of trisubstituted cyclopentenones from the reaction of furan (B31954)/benzofuran carbaldehydes with β-styrylmalonates has been suggested, demonstrating the role of theoretical chemistry in rationalizing complex organic transformations. acs.org These investigations are crucial for optimizing reaction conditions and designing more efficient synthetic routes to novel benzofuran derivatives.

Table 3: Chemical Compounds Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 3-(benzofuran-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde |

| 7-methoxy-2-(3,4-dimethoxyphenyl)-1-benzofuran-5-carbaldehyde |

| 7-methoxy-2-(4-fluorophenyl)-1-benzofuran-5-carbaldehyde |

| N'-((3-(benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-2-cyanoacetohydrazide |

| 3-Methyl-benzofuran-2-carboxylic acid pyridin-4-ylamide |

| Hydrazine |

Biological Activities and Medicinal Applications of Benzofuran 4 Carbaldehyde and Its Analogs

Anticancer and Antitumor Potential

Benzofuran (B130515) derivatives have emerged as a promising class of compounds in cancer research, demonstrating significant efficacy against various malignancies. mdpi.comnih.gov Their anticancer activity is attributed to their ability to modulate multiple cellular processes involved in tumor growth and progression, including cell proliferation, apoptosis, and metastasis. nih.gov

In Vitro Cytotoxicity and Antiproliferative Studies on Cancer Cell Lines

A substantial body of research has demonstrated the potent cytotoxic and antiproliferative effects of benzofuran analogs across a wide spectrum of human cancer cell lines. The efficacy of these compounds is often quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration required to inhibit 50% of cell growth.

For instance, certain benzo[b]furan derivatives have shown potent activity against breast cancer cells (MCF-7) with IC50 values as low as 0.051 µM and 0.057 µM. nih.gov In another study, a benzofuran derivative designated as 12 was a potent inhibitor of cervical cancer cells, exhibiting IC50 values of 1.10 µM and 1.06 µM against SiHa and HeLa cells, respectively. rsc.org Halogenation of the benzofuran ring has been shown to significantly increase cytotoxic activity; a bromo-substituted derivative displayed remarkable potency against K562 (leukemia) and HL60 (leukemia) cells with IC50 values of 5 µM and 0.1 µM, respectively. nih.gov The antiproliferative activity of these compounds extends to various other cancer types, as detailed in the comprehensive table below. nih.govnih.govrsc.org

| Compound/Analog | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Benzo[b]furan derivative 36 | MCF-7 (Breast) | 0.051 | nih.gov |

| Benzo[b]furan derivative 26 | MCF-7 (Breast) | 0.057 | nih.gov |

| Halogenated derivative 1 | HL60 (Leukemia) | 0.1 | nih.gov |

| Benzofuran-triazole hybrid 50g | A549 (Lung) | 0.57 | rsc.org |

| Benzofuran derivative 12 | HeLa (Cervical) | 1.06 | rsc.org |

| Benzofuran derivative 12 | SiHa (Cervical) | 1.10 | rsc.org |

| 3-Amidobenzofuran 28g | MDA-MB-231 (Breast) | 3.01 | nih.gov |

| Oxadiazole conjugate 14c | HCT116 (Colon) | 3.27 | rsc.org |

| Halogenated derivative 1 | K562 (Leukemia) | 5.0 | nih.gov |

| 3-Amidobenzofuran 28g | HCT-116 (Colon) | 5.20 | nih.gov |

| 3-Amidobenzofuran 28g | HT-29 (Colon) | 9.13 | nih.gov |

Investigation of Apoptosis Induction and Cell Cycle Modulation

Beyond inhibiting proliferation, benzofuran analogs actively induce programmed cell death, or apoptosis, in cancer cells. nih.gov This is a critical mechanism for their anticancer effects. Studies have shown that these compounds can trigger apoptosis through various cellular pathways. For example, treatment with certain benzofuran derivatives leads to an increased Bax/Bcl-2 ratio, cleavage of poly (ADP-ribose) polymerase (PARP), and significant DNA fragmentation, all hallmarks of apoptosis. nih.govnih.gov

Furthermore, benzofuran analogs frequently disrupt the normal progression of the cell cycle, a key process in cell division. nih.govrsc.org Many derivatives have been observed to cause cell cycle arrest, particularly at the G2/M phase. nih.govrsc.orgtandfonline.com This arrest prevents cancer cells from dividing and proliferating. For instance, specific benzo[b]furan derivatives induced G2/M phase arrest in MCF-7 breast cancer cells. nih.gov Similar effects were seen in cervical cancer cells (SiHa and HeLa) and colon cancer cells (HCT-116 and MCF-7). rsc.orgtandfonline.com Some compounds induce G0/G1 arrest in breast cancer cell lines. nih.gov This cell cycle blockade is often a precursor to apoptosis, with studies demonstrating that derivatives can increase levels of caspase-3, a key executioner enzyme in the apoptotic cascade, by as much as 7.3-fold. tandfonline.com

Mechanisms of Action: Molecular Targets and Signaling Pathways (e.g., PI3K/Akt/mTOR Inhibition, Tubulin Targeting)

The anticancer activities of benzofuran derivatives are rooted in their ability to interact with and inhibit specific molecular targets and signaling pathways that are often dysregulated in cancer.

PI3K/Akt/mTOR Pathway Inhibition: The PI3K/Akt/mTOR signaling pathway is a crucial regulator of cell survival, proliferation, and metabolism, and its aberrant activation is common in many cancers. nih.gov Several benzofuran analogs have been identified as potent inhibitors of this pathway. nih.govresearchgate.net Research has demonstrated that these compounds can directly inhibit the PI3K/Akt/mTOR pathway, leading to the induction of mitochondrial-mediated apoptosis in human breast cancer cells. nih.gov

Tubulin Targeting: Microtubules, which are dynamic polymers of tubulin protein, are essential for cell division, making them an attractive target for anticancer agents. nih.govresearchgate.net A number of benzofuran derivatives have been developed as inhibitors of tubulin polymerization. rsc.orgnih.gov These compounds bind to the colchicine (B1669291) site on tubulin, disrupting microtubule dynamics, which in turn leads to G2/M cell cycle arrest and apoptosis. nih.gov For example, a derivative known as 30a was shown to be a promising inhibitor of tubulin polymerization, disrupting mitotic spindle formation in HepG2 cells. rsc.org

Other Molecular Targets: The mechanistic diversity of benzofuran analogs extends to other important cancer-related targets. Some derivatives have been shown to inhibit Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a key driver in many tumors. tandfonline.com Others function by inhibiting the hypoxia-inducible factor (HIF-1) pathway or by modulating the activity of the tumor suppressor protein p53. nih.govnih.gov

Modulation of Reactive Oxygen Species and Pro-oxidative Effects

Reactive oxygen species (ROS) are highly reactive molecules that can cause cellular damage at high concentrations. While some benzofuran derivatives have shown antioxidant properties in the context of neurodegeneration, their role in cancer can be different. In cancer cells, inducing oxidative stress through the generation of ROS can be a therapeutic strategy to trigger cell death. Certain benzofuran-containing chalcone (B49325) derivatives have been found to exert their anti-tumor effects by mediating the production of ROS, thereby inducing a pro-oxidative state that is toxic to cancer cells.

Anti-metastatic and Anti-angiogenic Properties

The ability of cancer to metastasize to distant organs is a major cause of mortality. Benzofuran analogs have demonstrated potential in inhibiting this process. Studies have shown that certain derivatives can inhibit the migration and invasion of cancer cells, key steps in the metastatic cascade. mdpi.com

Angiogenesis, the formation of new blood vessels, is critical for tumor growth and survival. nih.gov Targeting this process is a key anticancer strategy. Precursors and analogs of benzofuran lignan (B3055560) have been explored for their anti-angiogenic activities. nih.gov Research has identified benzofuran derivatives that act as selective angiogenesis inhibitors by targeting human umbilical vein endothelial cells (HUVEC). nih.gov The mechanism often involves the downregulation of key angiogenic factors like Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). researchgate.net

Antimicrobial Activities

In addition to their anticancer properties, benzofuran derivatives are recognized as a versatile scaffold for the development of new antimicrobial agents to combat bacterial and fungal infections. rsc.orgresearchgate.net The emergence of antibiotic resistance highlights the urgent need for novel therapeutic agents, and benzofurans have shown promise in this area. rsc.org

Derivatives have been synthesized and tested against a range of pathogenic microbes, demonstrating significant activity. For example, halogenated derivatives of 3-benzofurancarboxylic acid showed activity against Gram-positive bacteria with Minimum Inhibitory Concentration (MIC) values ranging from 50 to 200 μg/mL, and against Candida species with MIC values of 100 μg/mL. nih.gov Other studies have reported even greater potency; a benzofuran ketoxime derivative was highly active against Staphylococcus aureus with an MIC of 0.039 μg/mL, while other analogs were effective against Candida albicans with MICs between 0.625 and 2.5 μg/mL. nih.gov The antimicrobial spectrum and potency of various benzofuran analogs are summarized in the table below.

| Compound/Analog | Microorganism | Activity (MIC) | Reference |

|---|---|---|---|

| Benzofuran ketoxime 38 | Staphylococcus aureus | 0.039 µg/mL | nih.gov |

| Benzofuran ketoxime derivatives | Candida albicans | 0.625-2.5 µg/mL | nih.gov |

| Benzofuran-5-ol derivatives | Fungal species | 1.6-12.5 µg/mL | nih.gov |

| Aza-benzofuran 1 | Staphylococcus aureus | 12.5 µg/mL | mdpi.com |

| Aza-benzofuran 1 | Salmonella typhimurium | 12.5 µg/mL | mdpi.com |

| Oxa-benzofuran 5 & 6 | Penicillium italicum | 12.5 µg/mL | mdpi.com |

| Aza-benzofuran 1 | Escherichia coli | 25 µg/mL | mdpi.com |

| Bromo-substituted derivatives 23 & 24 | Bacterial strains | 29.76-31.96 mmol/L | nih.gov |

| 3-Benzofurancarboxylic acid derivatives (III, IV, VI) | Gram-positive bacteria | 50-200 µg/mL | nih.gov |

| 3-Benzofurancarboxylic acid derivatives (III, VI) | Candida albicans & C. parapsilosis | 100 µg/mL | nih.gov |

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Bacteria

The benzofuran scaffold has been a subject of significant interest in the development of new antibacterial agents. nih.govscienceopen.com Derivatives of benzofuran have demonstrated a broad spectrum of activity, inhibiting the growth of both Gram-positive and Gram-negative bacteria. nih.govscienceopen.com Many of these compounds have shown promise as potent inhibitors of various bacterial strains, in some cases exhibiting activity comparable or superior to existing antibiotic drugs. researchgate.net

Research into the structure-activity relationship (SAR) of benzofuran derivatives has provided insights into the features that contribute to their antibacterial potency. The nature and position of substituents on the benzofuran ring play a crucial role in determining the antibacterial efficacy. For instance, the introduction of disulfide moieties into the benzofuran skeleton has led to the development of compounds with remarkable antibacterial activities against plant pathogens like Xanthomonas oryzae pv. oryzae (Xoo), Xanthomonas oryzae pv. oryzicola (Xoc), and Xanthomonas axonopodis pv. citri (Xac). nih.gov One such derivative, V40, exhibited significantly better in vitro antibacterial activity against these strains compared to the positive controls, with EC50 values of 0.28, 0.56, and 10.43 μg/mL against Xoo, Xoc, and Xac, respectively. nih.gov

Furthermore, the linkage of benzofuran to other heterocyclic rings, such as quinazolines, has yielded derivatives with potent antibacterial properties against a panel of Gram-negative (Escherichia coli, Pseudomonas aeruginosa, Salmonella typhi) and Gram-positive (Staphylococcus aureus, Bacillus subtilis, Listeria monocytogenes) bacteria. nih.gov Similarly, benzofuran-based pyrazoline-thiazoles and fluorinated pyrazole-thiazole derivatives have been synthesized and evaluated for their antimicrobial activities against a range of Gram-positive and Gram-negative bacteria. nih.gov

| Compound Type | Bacterial Strains Tested | Key Findings | Reference |

|---|---|---|---|

| Benzofuran derivatives with disulfide moieties | Xanthomonas oryzae pv. oryzae (Xoo), Xanthomonas oryzae pv. oryzicola (Xoc), Xanthomonas axonopodis pv. citri (Xac) | Compound V40 showed potent activity with EC50 values of 0.28, 0.56, and 10.43 μg/mL, respectively. | nih.gov |

| Benzofuran derivatives linked to quinazolines | Escherichia coli, Pseudomonas aeruginosa, Salmonella typhi, Staphylococcus aureus, Bacillus subtilis, Listeria monocytogenes | Demonstrated high antimicrobial activity against all tested strains. | nih.gov |

| Benzofuran-based pyrazoline-thiazoles | Staphylococcus aureus, Bacillus subtilis, Bacillus megaterium, Sarcina lutea, Klebsiella pneumoniae, Pseudomonas aeruginosa, Escherichia coli | Exhibited potential antimicrobial activities. | nih.gov |

Antifungal Spectrum and Mechanism of Action

Benzofuran and its analogs have emerged as a promising class of antifungal agents, with research demonstrating their efficacy against a variety of fungal pathogens. nih.govresearchgate.net The mechanism of action for some of these compounds has been identified as the inhibition of N‐myristoyltransferase, a crucial enzyme in fungal cell wall synthesis. researchgate.net

A number of studies have focused on designing and synthesizing novel benzofuran derivatives with enhanced antifungal activity. For example, benzofuran‐semicarbazide hybrids have been developed, with some exhibiting significant activity against Candida albicans. researchgate.net One particular compound, euparin, was found to have a minimum inhibitory concentration (MIC) of 7.81 µg/mL and a minimum fungicidal concentration (MFC) of 15.62 µg/mL against this opportunistic pathogen. researchgate.net